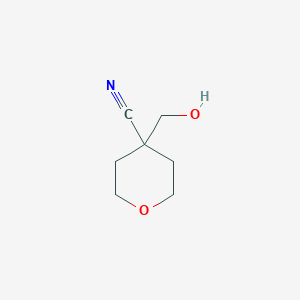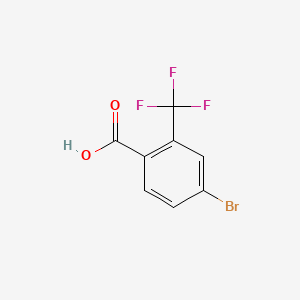
4-Bromo-2-(trifluoromethyl)benzoic acid
Übersicht
Beschreibung
4-Bromo-2-(trifluoromethyl)benzoic acid is a chemical compound that belongs to the family of benzoic acid derivatives. It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzene ring which is also substituted with a carboxylic acid group. This compound is of interest in the field of organic chemistry due to its potential applications in the synthesis of various organic molecules and materials.
Synthesis Analysis
The synthesis of brominated benzoic acid derivatives can be achieved through various methods. For instance, the free radical addition of 2-bromoalkanoic acids to alkenes catalyzed by benzoyl peroxide can lead to the formation of 4-alkanolides, which are structurally related to 4-bromo benzoic acid derivatives . Additionally, the use of palladium acetate-catalyzed cyclization reactions of allenoic acids in the presence of allenes can yield brominated furanone derivatives, which could potentially be modified to produce compounds similar to 4-bromo-2-(trifluoromethyl)benzoic acid . Although these methods do not directly describe the synthesis of 4-bromo-2-(trifluoromethyl)benzoic acid, they provide insight into possible synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of brominated benzoic acid derivatives has been studied through crystallography. For example, the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid have been compared, revealing two-dimensional architectures formed by hydrogen bonds and other interactions such as Br⋯O and π–π interactions . These findings suggest that 4-bromo-2-(trifluoromethyl)benzoic acid may also exhibit interesting structural features due to the presence of the bromine atom and the electron-withdrawing trifluoromethyl group.
Chemical Reactions Analysis
The chemical reactivity of brominated benzoic acid derivatives can be influenced by the presence of substituents on the benzene ring. A study on 4-bromo-3-(methoxymethoxy) benzoic acid using Density Functional Theory (DFT) provided insights into the reactivity descriptors of the molecule, such as ionization energy, hardness, and electrophilicity . These descriptors are crucial for predicting how the compound might behave in various chemical reactions. The study also showed that solvation can alter the reactivity parameters, which is an important consideration for reactions involving 4-bromo-2-(trifluoromethyl)benzoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-2-(trifluoromethyl)benzoic acid can be inferred from related compounds. For instance, the photophysical properties of 4-carbazolyl-3-(trifluoromethyl)benzoic acid have been studied, showing that the compound exhibits a persistent intramolecular charge-transfer state and high catalytic activity in the photochemical reduction of alkyl halides . This suggests that the trifluoromethyl group can significantly influence the electronic properties of the molecule. Additionally, the study of non-linear optical properties through the estimation of dipole moment, polarizability, and hyperpolarizability of brominated benzoic acid derivatives can provide valuable information about the potential applications of 4-bromo-2-(trifluoromethyl)benzoic acid in material science .
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Salicylanilide 4-(trifluoromethyl)benzoates
- Field : Organic Chemistry
- Application : 4-(Trifluoromethyl)benzoic acid is used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates .
- Method : The synthesis involves N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
- Results : The specific outcomes of this synthesis are not provided in the source .
-
Synthesis of Biaryl Intermediates
- Field : Organic Chemistry
- Application : 4-Bromo-2-fluorobenzoic acid, a compound similar to 4-Bromo-2-(trifluoromethyl)benzoic acid, is used in the synthesis of biaryl intermediates .
- Method : The synthesis involves palladium-mediated coupling with various aryl boronic acids .
- Results : The specific outcomes of this synthesis are not provided in the source .
-
Ultra Trace Analysis of Fluorinated Aromatic Carboxylic Acids
- Field : Analytical Chemistry
- Application : 4-(Trifluoromethyl)benzoic acid is used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .
- Method : The method involves the use of gas chromatography-mass spectrometry (GC/MS) for the analysis .
- Results : The specific outcomes of this analysis are not provided in the source .
-
Agonistic Activity of G Protein-Coupled Receptors
- Field : Biochemistry
- Application : A compound similar to 4-Bromo-2-(trifluoromethyl)benzoic acid, known as 2-fluoro-4-(trifluoromethyl)benzoic acid, is used to improve the agonistic activity of G protein-coupled receptors .
- Method : The method involves the introduction of the trifluoromethyl and fluoride group by 2-fluoro-4-(trifluoromethyl)benzoic acid .
- Results : The increased potency results from the halogen bonding interaction of the fluorinated groups and proteins .
Safety And Hazards
4-Bromo-2-(trifluoromethyl)benzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
Relevant Papers Unfortunately, the search results do not provide specific peer-reviewed papers related to 4-Bromo-2-(trifluoromethyl)benzoic acid .
Eigenschaften
IUPAC Name |
4-bromo-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHWAPDBDXPBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648655 | |
| Record name | 4-Bromo-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(trifluoromethyl)benzoic acid | |
CAS RN |
320-31-0 | |
| Record name | 4-Bromo-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMO-2-(TRIFLUOROMETHYL)BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


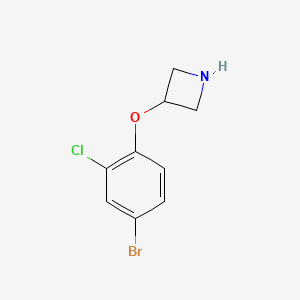
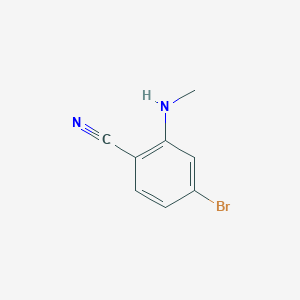
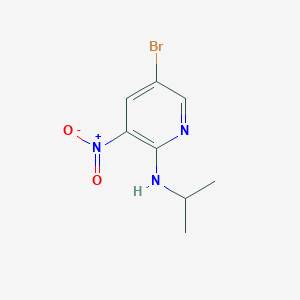
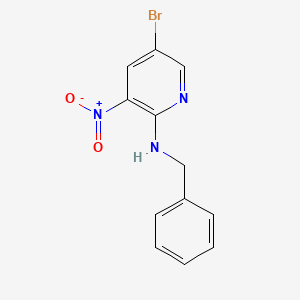
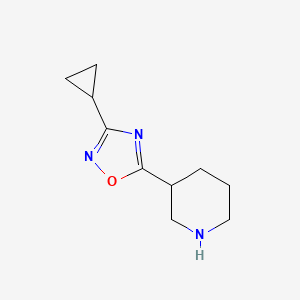
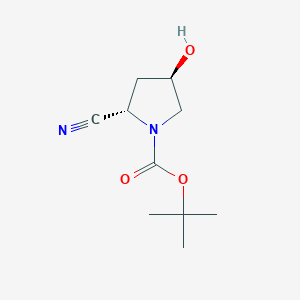
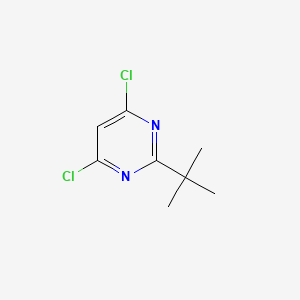
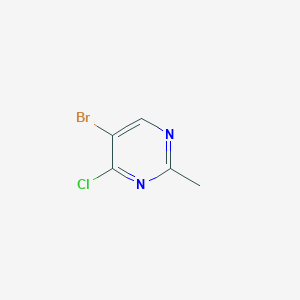
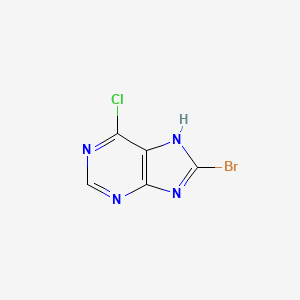
![2-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1292773.png)
